Cas no 73629-43-3 (2,3-Diaminobenzonitrile)
2,3-Diaminobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Diaminobenzonitrile
- Benzonitrile, 2,3-diamino-
- 1,2-DIAMINO-3-CYANOBENZENE
- diamino-benzonitrile
- YLPNLUJHBADYPT-UHFFFAOYSA-N
- CL9178
- AK126355
- X3499
- DTXSID60625758
- 2,3-Diamino-benzonitrile
- YCA62943
- DS-5208
- SB75444
- 73629-43-3
- A21154
- 3-Cyano-1,2-phenylenediamine
- AKOS006340475
- EN300-138321
- FT-0745033
- SY240861
- SCHEMBL1161369
- MFCD18072544
- DB-074721
-
- MDL: MFCD18072544
- Inchi: 1S/C7H7N3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,9-10H2
- InChI Key: YLPNLUJHBADYPT-UHFFFAOYSA-N
- SMILES: NC1C(C#N)=CC=CC=1N
Computed Properties
- Exact Mass: 133.063997236g/mol
- Monoisotopic Mass: 133.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 75.8
2,3-Diaminobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SJ644-250mg |
2,3-Diaminobenzonitrile |
73629-43-3 | 97% | 250mg |
617CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SJ644-1g |
2,3-Diaminobenzonitrile |
73629-43-3 | 97% | 1g |
1227.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SJ644-50mg |
2,3-Diaminobenzonitrile |
73629-43-3 | 97% | 50mg |
163.0CNY | 2021-07-14 | |
| Chemenu | CM153691-1g |
2,3-Diaminobenzonitrile |
73629-43-3 | 95% | 1g |
$153 | 2021-06-17 | |
| Chemenu | CM153691-5g |
2,3-Diaminobenzonitrile |
73629-43-3 | 95% | 5g |
$418 | 2021-06-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50555-1g |
2,3-Diaminobenzonitrile |
73629-43-3 | 97% | 1g |
¥345.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50555-100mg |
2,3-Diaminobenzonitrile |
73629-43-3 | 97% | 100mg |
¥60.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50555-250mg |
2,3-Diaminobenzonitrile |
73629-43-3 | 97% | 250mg |
¥111.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50555-5g |
2,3-Diaminobenzonitrile |
73629-43-3 | 97% | 5g |
¥1719.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50555-25g |
2,3-Diaminobenzonitrile |
73629-43-3 | 97% | 25g |
¥9846.0 | 2023-09-05 |
2,3-Diaminobenzonitrile Suppliers
2,3-Diaminobenzonitrile Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 2,3-Diaminobenzonitrile
Introduction to 2,3-Diaminobenzonitrile (CAS No: 73629-43-3)
2,3-Diaminobenzonitrile, with the chemical formula C₆H₅N₃ and CAS number 73629-43-3, is a significant intermediate in organic synthesis and pharmaceutical research. This compound, characterized by its benzene ring substituted with two amino groups and a nitrile group at the 2 and 3 positions respectively, has garnered considerable attention due to its versatile applications in medicinal chemistry and material science. The unique structural features of 2,3-diaminobenzonitrile make it a valuable building block for the synthesis of various bioactive molecules, including pharmacophores that exhibit promising biological activities.
The synthesis of 2,3-diaminobenzonitrile typically involves the functionalization of benzonitrile derivatives through selective amination or hydrolysis processes. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the production of high-purity 2,3-diaminobenzonitrile suitable for sensitive applications. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce amino groups at specific positions on the benzene ring, minimizing unwanted side products and enhancing yield.
In the realm of pharmaceutical research, 2,3-diaminobenzonitrile has been explored as a precursor for the development of novel therapeutic agents. Its structural motif is closely related to several known pharmacophores that interact with biological targets such as enzymes and receptors. For example, derivatives of 2,3-diaminobenzonitrile have been investigated for their potential in inhibiting kinases and other enzymes implicated in inflammatory diseases and cancer. The nitrile group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological effects.
One notable application of 2,3-diaminobenzonitrile is in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials composed of metal ions or clusters coordinated with organic ligands, offering exceptional surface areas and tunable pore sizes. The incorporation of 2,3-diaminobenzonitrile as a ligand has been shown to enhance the stability and functionality of MOFs, making them useful for gas storage, separation technologies, and catalysis. Recent studies have demonstrated that MOFs derived from 2,3-diaminobenzonitrile exhibit high affinity for small molecules such as CO₂ and H₂, making them promising candidates for environmental remediation applications.
The role of 2,3-diaminobenzonitrile in drug discovery has been further highlighted by its use in designing small-molecule inhibitors targeting bacterial resistance mechanisms. The increasing prevalence of antibiotic-resistant pathogens has spurred research into novel antimicrobial agents. Compounds derived from 2,3-diaminobenzonitrile have shown efficacy against Gram-negative bacteria by interfering with essential metabolic pathways. These findings underscore the importance of 2,3-diaminobenzonitrile as a scaffold for developing next-generation antibiotics capable of overcoming existing resistance profiles.
Another emerging field where 2,3-diaminobenzonitrile plays a crucial role is in the development of organic electronic materials. The conjugated system provided by the benzene ring combined with electron-withdrawing nitrile groups makes this compound an attractive candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have leveraged the tunable electronic properties of derivatives of 2,3-diaminobenzonitrile to improve charge transport efficiency in electronic devices. This work highlights the compound's potential beyond traditional pharmaceutical applications and opens new avenues for innovation in materials science.
The environmental impact of synthesizing and utilizing 2,3-diaminobenzonitrile has also been a focus of recent research. Sustainable chemistry approaches have been developed to minimize waste and reduce energy consumption during production. For instance, biocatalytic methods using enzymes have been explored as an alternative to traditional chemical synthesis routes. These greener approaches not only improve environmental sustainability but also enhance cost-effectiveness by reducing reliance on hazardous reagents.
In conclusion, 2 , 3 - Diamino benzonitрил (CAS No: 73629-43-3) is a multifaceted compound with significant implications across multiple scientific disciplines. Its versatility as a synthetic intermediate makes it indispensable in pharmaceutical research , material science , and environmental chemistry . As our understanding of its properties continues to grow , so too will its applications in addressing global challenges ranging from healthcare to sustainable technology . The ongoing exploration into derivatives and analogs of this compound promises to yield further breakthroughs that will shape future advancements.
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